molecular formula C14H13BrO B113425 4-Benzyloxybenzyl bromide CAS No. 5544-60-5

4-Benzyloxybenzyl bromide

Cat. No. B113425
CAS RN: 5544-60-5
M. Wt: 277.16 g/mol
InChI Key: KHZAFUOYPXXJKO-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl Bromide is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 4-Benzyloxybenzyl Bromide involves a simple derivatization HPLC-UV method for the analysis of residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl)piperazine (4-NPP) was selected as a new derivatization reagent .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxybenzyl Bromide is represented by the formula C14H13BrO . Its molecular weight is 277.16 .


Chemical Reactions Analysis

4-Benzyloxybenzyl Bromide is used in various chemical reactions. For instance, it is used in the preparation of two pharmaceutically relevant building blocks by monobromination and dibromination .


Physical And Chemical Properties Analysis

4-Benzyloxybenzyl Bromide is a colorless to pale yellow liquid . It has a molecular weight of 277.16 and a molecular formula of C14H13BrO .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Immobilization : Benzyl bromide derivatives, including 4-Benzyloxybenzyl bromide, have been studied for their potential in electrochemical immobilization. They are reduced at solid electrodes in various solvents, facilitating the one-electron scission of the C-Br bond. This leads to the transient formation of a free radical that can couple or add onto cathodic materials. Such radicals allow in situ addition onto unsaturated organic systems, indicating potential applications in electrochemical synthesis and modification of surfaces (Jouikov & Simonet, 2010).

Chemical Synthesis and Modification

  • Selective Labeling in Proteins : Benzyl bromide derivatives are utilized for selective modification of methionine residues in proteins. This approach aids in fluorescent labeling of proteins, useful in biochemical research and analysis (Lang, Spratt, Guillemette & Palmer, 2006).
  • Photoluminescent Materials : Derivatives of 4-Benzyloxybenzyl bromide have been used to prepare compounds with notable photoluminescent properties. These findings have implications in the development of new materials for optical and electronic applications (Weng, Si, Zhou, Zuo, Shi & Duan, 2018).
  • Organic Synthesis : In organic synthesis, benzyl bromide derivatives serve as electrophiles in nucleophilic substitution reactions. They can be activated via single-electron-transfer processes for radical reactions, demonstrating versatility in synthetic chemistry applications (Li, Wang, Proctor, Zhang, Webster, Yang, Song & Chi, 2016).

Protective Group in Organic Synthesis

  • Alcohol Protecting Group : The derivatives of benzyl bromide are used as protecting groups for alcohols in organic synthesis. This technique is crucial in complex chemical syntheses, allowing for selective reactions in multi-step processes (Crich, Li & Shirai, 2009).

Catalysis and Material Science

  • Electrocatalysis and Material Modification : Benzyl bromide derivatives are employed in electrocatalysis and material modification. Their reduction on certain surfaces leads to the formation of strongly adherent deposits, essential in material science and engineering (Hui, Noël, Poizot, Hapiot & Simonet, 2011).
  • Catalyst for CO2 Reduction : In a recent study, 4-nitrobenzyl bromide, a derivative, was used as a catalyst for the reduction of CO2. This highlights its potential role in environmental chemistry, particularly in CO2 sequestration and conversion technologies (Mohammadzadeh, Zare, Khoshro, Ghobadi & Benvidi, 2020).

Safety and Hazards

4-Benzyloxybenzyl Bromide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection .

Future Directions

4-Benzyloxybenzyl Bromide is used in proteomics research and in the synthesis of pharmaceutically relevant building blocks . Its future directions could involve further exploration of its uses in these and other areas of research.

Mechanism of Action

Target of Action

It’s known to be used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

4-Benzyloxybenzyl bromide is a brominated compound that can participate in various chemical reactions. It’s often used in Fmoc solid-phase peptide synthesis , indicating its role in the formation of peptide bonds. The exact mode of action depends on the specific reaction conditions and the presence of other reactants .

Result of Action

The molecular and cellular effects of 4-Benzyloxybenzyl bromide’s action would depend on its specific targets and mode of action. Given its use in peptide synthesis, it may facilitate the formation of peptide bonds, potentially leading to the production of new peptides or proteins .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Benzyloxybenzyl bromide . For instance, its reactivity may be enhanced under certain conditions, such as elevated temperatures or specific pH levels.

properties

IUPAC Name

1-(bromomethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAFUOYPXXJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440850
Record name 4-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(bromomethyl)benzene

CAS RN

5544-60-5
Record name 4-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-(bromomethyl)benzene
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Synthesis routes and methods I

Procedure details

To a cold suspension of 4-benzyloxybenzyl alcohol 9-1 (21.4 g, 0.10 mol) in ether (250 ml) was added phosphorus tribromide (10.8 g, 40 mmol) as in Example 7. Recovered 27.2 g of white solid which was recrystallized from hexane (200 ml). Obtained pure bromide 9-2.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-(benzyloxy)phenyl)methanol (21.4 g, 100 mmol) in diethyl ether (250 mL) at 0° C. was added phosphorous tribromide (10.8 g, 40 mmol) and stirred at 0° C. for minutes and at room temperature for 3 hours. The reaction was quenched with water and the layers were separated. The organic layer was washed with water (2×400 mL), saturated sodium bicarbonate (2×400 mL), and brine. The ether layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford 1-(benzyloxy)-4-(bromomethyl)benzene (746).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 4-benzyloxybenzyl alcohol (8.1 g, 37.8 mmol) in dichloromethane (160 mL) was added N-bromosuccinimide (7.4 g, 41.6 mmol) followed by portionwise addition of triphenylphosphine (10.9 g, 41.6 mmol). The reaction mixture was stirred at room temperature for 5 minutes, and was then concentrated in vacuo. Purification by flash chromatography, eluting with 80:20 hexanes/ethyl acetate, provided 9.7 g (92%) of 1 as a white solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods IV

Procedure details

A mixture of (4-(benzyloxy)phenyl)methanol (2.14 g) and lithium bromide (1.0 g) in N,N-dimethylformamide (20 mL) was cooled to 0° C. To this solution was added PBr3 (1.0 mL). The solution was stirred at room temperature for 2 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate, twice. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel eluting with 5% ethyl acetate in hexanes to provide the title compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Benzyloxybenzyl bromide in the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L?

A: In the synthesis of (+)-Piscidic Acid and Cimicifugic Acid L, 4-Benzyloxybenzyl bromide serves as an alkylating agent. [] It reacts with the lithium enolate of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate in a crucial step to introduce two new stereogenic centers. This alkylation reaction proceeds with high stereoselectivity, a key factor in successfully synthesizing these complex natural products.

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